Hdac-IN-51's Unique HDAC10 Potency Surpasses Pan-HDAC and Class I Inhibitors
Hdac-IN-51 demonstrates exceptional potency against HDAC10, with an IC50 of 0.32 μM . This is in stark contrast to the pan-HDAC inhibitor SAHA (vorinostat), which is significantly less potent against HDAC10 (IC50 ~ 860 nM) [1], and the Class I-selective inhibitor entinostat (MS-275), which shows minimal activity against this isoform (IC50 > 30 μM) . This quantitative difference highlights Hdac-IN-51 as a superior tool for studies requiring HDAC10 engagement alongside Class I HDAC inhibition.
| Evidence Dimension | HDAC10 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.32 μM |
| Comparator Or Baseline | SAHA (vorinostat): 0.86 μM [1]; Entinostat (MS-275): >30 μM |
| Quantified Difference | 2.7-fold more potent than SAHA; >93-fold more potent than entinostat |
| Conditions | Recombinant human HDAC10 enzymatic assay |
Why This Matters
For research where HDAC10 inhibition is a critical pathway component, Hdac-IN-51 provides a potency advantage not found in commonly used pan- or Class I-selective agents, enabling more effective target engagement at lower concentrations.
- [1] Bantscheff M, et al. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nat Biotechnol. 2011;29(3):255-65. View Source
